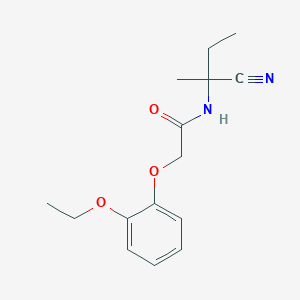
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that is activated in response to low energy levels within cells, and plays a critical role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Mechanism of Action
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, causing a conformational change that leads to increased phosphorylation of the α-subunit. This phosphorylation event activates AMPK and leads to downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
Activation of AMPK by N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been shown to have a number of beneficial effects on cellular metabolism. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In addition, N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule that is readily available and easy to synthesize. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide is not a natural compound and may have off-target effects. In addition, its effects may be cell-type specific and may not be applicable to all cell types.
Future Directions
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the investigation of the effects of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide in combination with other drugs or therapies. Finally, the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide in other disease states, such as cancer, are also of interest.
Synthesis Methods
The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-ethoxyphenol with ethyl bromoacetate to form ethyl 2-(2-ethoxyphenoxy)acetate. This intermediate is then reacted with methyl 2-bromo-2-methylpropanoate to form N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide. The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been optimized to improve yield and purity, and is now readily available for research purposes.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in various cell types, including liver, muscle, and adipose tissue. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved metabolic health.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(2-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-15(3,11-16)17-14(18)10-20-13-9-7-6-8-12(13)19-5-2/h6-9H,4-5,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNSQBBMKPNBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

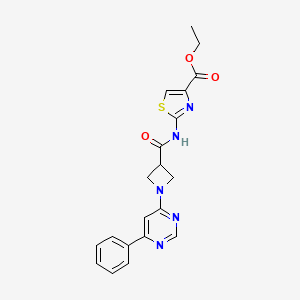

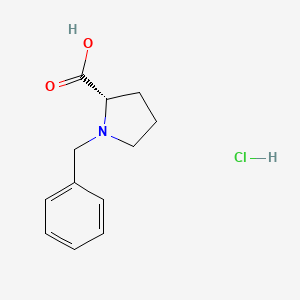
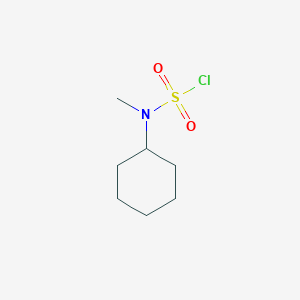
![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)
![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

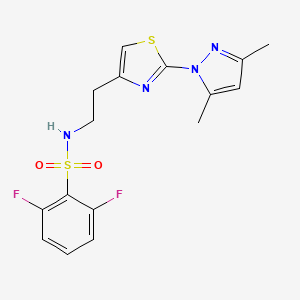
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)
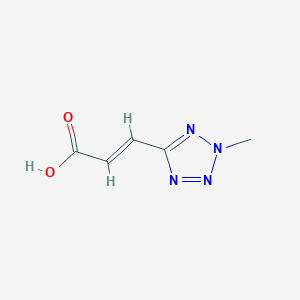
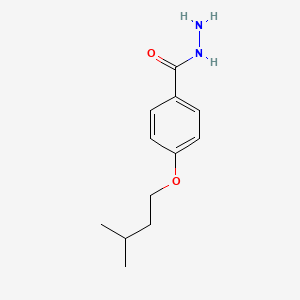
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)